5-Ethynylbenzo[b]thiophene
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Overview
Description
5-Ethynyl-1-benzothiophene is a heteroaromatic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1-benzothiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Sonogashira cross-coupling reaction, where a bromo-substituted thiophene is coupled with an ethynyl-substituted benzene derivative . This reaction is often catalyzed by palladium complexes and requires a copper co-catalyst. The reaction conditions usually involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of 5-ethynyl-1-benzothiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products include aldehydes, ketones, and carboxylic acids.
- Reduction products are typically saturated hydrocarbons.
- Substitution products vary depending on the electrophile used, resulting in halogenated or sulfonated derivatives .
Scientific Research Applications
5-Ethynyl-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-benzothiophene varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It inhibits the activity of specific enzymes involved in cell proliferation, inducing apoptosis in cancer cells.
Electronic Applications: The ethynyl group enhances the conjugation and electron delocalization within the molecule, improving its conductivity and luminescence properties.
Comparison with Similar Compounds
5-Ethynyl-2-benzothiophene: Similar structure but with the ethynyl group at a different position, affecting its reactivity and applications.
3-Ethynyl-1-benzothiophene:
5-Bromo-1-benzothiophene: A halogenated derivative with different reactivity and applications.
Uniqueness: 5-Ethynyl-1-benzothiophene is unique due to the presence of the ethynyl group at the 5-position, which imparts specific electronic and steric effects. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science
Properties
Molecular Formula |
C10H6S |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
5-ethynyl-1-benzothiophene |
InChI |
InChI=1S/C10H6S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H |
InChI Key |
WRAABNJSSJCLPD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
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